2,5-Difluoro-4-methylphenol

Description

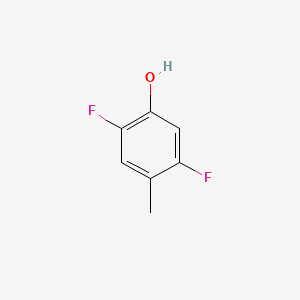

2,5-Difluoro-4-methylphenol is a fluorinated phenolic compound characterized by a benzene ring substituted with fluorine atoms at positions 2 and 5 and a methyl group at position 4. Its discontinuation may reflect challenges in synthesis, stability, or niche applications compared to other fluorophenol derivatives.

Propriétés

IUPAC Name |

2,5-difluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDBTRPTZXCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Difluoro-4-methylphenol can be synthesized through several methods. One common approach involves the selective fluorination of 4-methylphenol (p-cresol). The process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution at the 2 and 5 positions.

Another method involves the Suzuki–Miyaura coupling reaction, where a difluoroboronic acid derivative is coupled with a halogenated phenol precursor in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern and is widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Applications De Recherche Scientifique

2,5-Difluoro-4-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of 2,5-Difluoro-4-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-(3,5-Difluorophenyl)-2-methoxyphenol

A relevant structural analog is 5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1), which features a biphenyl core with distinct substituents:

- A 3,5-difluorophenyl group on one benzene ring.

- A methoxy (-OCH₃) group at position 2 and a hydroxyl (-OH) group at position 3 on the adjacent ring .

Comparative Analysis:

Key Differences:

Functional Groups: The methyl group in this compound contributes to steric hindrance and moderate hydrophobicity. The methoxy group in the biphenyl analog enhances lipophilicity and may improve membrane permeability in biological systems.

Applications: this compound: Limited data due to discontinuation, but fluorophenols are often intermediates in agrochemicals or pharmaceuticals. 5-(3,5-Difluorophenyl)-2-methoxyphenol: Biphenyl structures with methoxy/hydroxyl groups are explored in drug discovery (e.g., kinase inhibitors) and materials science due to their planar, conjugated systems .

Research Findings and Challenges

- This compound: No recent studies are cited in the provided evidence, likely due to its discontinued status.

Activité Biologique

2,5-Difluoro-4-methylphenol (DFMP) is a fluorinated phenolic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of DFMP is C₇H₆F₂O, with a molecular weight of approximately 150.12 g/mol. The presence of fluorine atoms at positions 2 and 5 on the aromatic ring enhances its lipophilicity and metabolic stability, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₂O |

| Molecular Weight | 150.12 g/mol |

| Fluorine Atoms | 2 |

| Functional Group | Hydroxyl (–OH) |

DFMP exhibits its biological activity primarily through the following mechanisms:

- Antioxidant Activity : DFMP can donate hydrogen from its hydroxyl group, acting as an antioxidant to neutralize free radicals and protect cells from oxidative damage.

- Enzyme Inhibition : Similar phenolic compounds have been shown to inhibit various enzymes, including cyclooxygenase (COX) and angiotensin-converting enzyme (ACE), which are relevant in inflammatory and hypertensive conditions .

- Interaction with Biological Targets : DFMP can interact with proteins and cell membranes, altering their structure and function, which may lead to therapeutic effects in various diseases.

Antimicrobial Properties

DFMP and its derivatives have been investigated for their antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that DFMP can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively .

Anticancer Potential

Research indicates that DFMP may possess anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Phenolic compounds are known to affect transcription factors that regulate these pathways, potentially leading to reduced tumor growth .

Case Studies

- Antibacterial Activity :

- Antioxidant Effects :

Applications in Medicine and Industry

The unique properties of DFMP make it a candidate for various applications:

- Pharmaceutical Development : Ongoing research is exploring DFMP's potential as a lead compound for developing new antimicrobial or anticancer drugs.

- Agricultural Uses : Due to its biological activity, DFMP could be utilized in developing agrochemicals that target specific pests or pathogens.

- Chemical Synthesis : DFMP serves as a valuable intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.